molecular formula C10H20BrN B1294682 6-Azaspiro[5.5]undecan-6-ium bromide CAS No. 6286-82-4

6-Azaspiro[5.5]undecan-6-ium bromide

Cat. No.: B1294682
CAS No.: 6286-82-4
M. Wt: 234.18 g/mol
InChI Key: LJOLQDOIAQRAKU-UHFFFAOYSA-M
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Description

6-Azaspiro[5.5]undecan-6-ium bromide is a quaternary ammonium compound with the molecular formula C₁₀H₂₀BrN. It is known for its unique spirocyclic structure, which consists of a spiro-linked piperidinium ring. This compound is often used in various scientific research applications due to its stability and reactivity.

Scientific Research Applications

6-Azaspiro[5.5]undecan-6-ium bromide is utilized in several scientific research fields:

Safety and Hazards

The safety data sheet for 6-Azoniaspiro(5.5)undecane bromide indicates that it can cause skin and eye irritation, and may cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[5.5]undecan-6-ium bromide typically involves the quaternization of 6-Azoniaspiro(5.5)undecane with a brominating agent. One common method includes the reaction of 6-Azoniaspiro(5.5)undecane with methyl iodide and 1,5-dibromopentane under controlled conditions to form the desired bromide salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale quaternization reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[5.5]undecan-6-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or other nucleophiles.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quaternary ammonium salts.

Mechanism of Action

The mechanism of action of 6-Azaspiro[5.5]undecan-6-ium bromide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can disrupt cell membranes or facilitate ion exchange processes. The spirocyclic structure provides stability and enhances its reactivity in various chemical environments .

Comparison with Similar Compounds

Similar Compounds

  • 6-Azoniaspiro(5.5)undecane
  • 6-Azaspiro(5.5)undecan-6-ium bromide
  • 1,1′-Spirobipiperidinium bromide

Uniqueness

6-Azaspiro[5.5]undecan-6-ium bromide is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity compared to other quaternary ammonium compounds .

Properties

IUPAC Name

6-azoniaspiro[5.5]undecane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N.BrH/c1-3-7-11(8-4-1)9-5-2-6-10-11;/h1-10H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOLQDOIAQRAKU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(CC1)CCCCC2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978593
Record name 6-Azaspiro[5.5]undecan-6-ium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6286-82-4
Record name 6-Azoniaspiro[5.5]undecane, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6286-82-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azoniaspiro(5,5)undecane bromide
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Record name 6-Azoniaspiro[5.5]undecane bromide
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Record name 6-Azaspiro[5.5]undecan-6-ium bromide
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Record name 6-Azaspiro[5.5]undecanium, bromide (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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